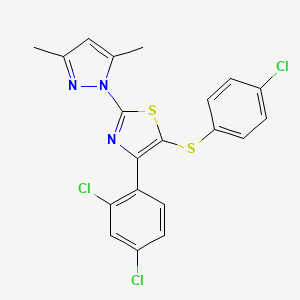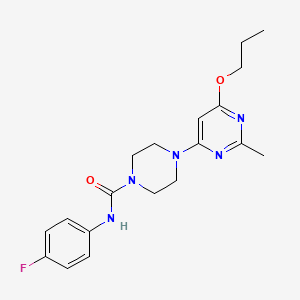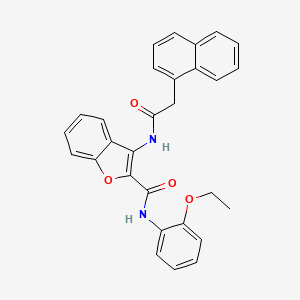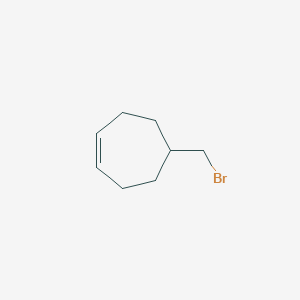
5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole is a useful research compound. Its molecular formula is C20H14Cl3N3S2 and its molecular weight is 466.82. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Research has been conducted on the synthesis and structural characterization of related compounds, highlighting the process of obtaining high yields and determining structures through techniques such as single-crystal diffraction. These studies pave the way for further exploration of similar compounds with potential applications in various fields, including materials science and pharmacology (Kariuki et al., 2021).
Antiviral and Antimicrobial Activities
Some derivatives of thiazoles have been synthesized and evaluated for their antiviral and antimicrobial activities. This indicates the potential for developing new therapeutic agents targeting various viral and bacterial infections. For instance, compounds showing significant anti-tobacco mosaic virus activity have been identified, suggesting their utility in agricultural applications as well (Chen et al., 2010).
Chemiluminescence and Photophysical Properties
Research into sulfanyl-substituted bicyclic dioxetanes, including their synthesis, base-induced chemiluminescence, and photophysical properties, has been explored. These studies contribute to our understanding of the compound's potential in developing chemiluminescent materials or sensors, offering insights into the electronic structures and light-emitting properties of these compounds (Watanabe et al., 2010).
Anticancer Properties
The pharmacophore hybridization approach has led to the design of novel molecules with potential anticancer properties. By combining various functional groups, researchers aim to develop compounds that exhibit selective toxicity towards cancer cells, thereby enhancing the efficacy of cancer treatments (Yushyn et al., 2022).
Electronic Interactions and Molecular Docking
Studies on the synthesis, molecular docking, and structural analysis of tetrazole derivatives reveal how modifications to the molecular structure can influence interactions with biological targets. This research is crucial for drug design, allowing scientists to predict how different compounds might interact with enzymes or receptors involved in disease processes (Al-Hourani et al., 2015).
properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3N3S2/c1-11-9-12(2)26(25-11)20-24-18(16-8-5-14(22)10-17(16)23)19(28-20)27-15-6-3-13(21)4-7-15/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPAALUATUIGSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(S2)SC3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3s,5S)-phenyl 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2978505.png)
![(Z)-N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide](/img/structure/B2978506.png)
![7-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2978509.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-2-fluorophenyl)methanone](/img/structure/B2978513.png)
![5-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B2978515.png)

![2-Sulfanylidene-3-[4-(trifluoromethyl)phenyl]imidazolidin-4-one](/img/structure/B2978517.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2978519.png)
![N-(furan-2-ylmethyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2978522.png)
![3,4-dichloro-N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2978524.png)
